molecular formula C12H17N3O2 B2668598 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine CAS No. 1258764-91-8

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine

Cat. No. B2668598
CAS RN: 1258764-91-8
M. Wt: 235.287
InChI Key: CHTYPYLZPDVSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
The exact mass of the compound 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, have been found to exhibit antimicrobial activity . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .

Anticancer Activity

Oxazole derivatives have also been associated with anticancer activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Anti-inflammatory Activity

Oxazole derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidiabetic Activity

Oxazole derivatives have shown potential as antidiabetic agents . This opens up possibilities for the development of new treatments for diabetes .

Antiobesity Activity

Some oxazole derivatives have been associated with antiobesity activity . This suggests potential applications in the treatment of obesity .

Antioxidant Activity

Oxazole derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Antitubercular Activity

Oxazole derivatives have also been associated with antitubercular activity . This suggests potential applications in the treatment of tuberculosis .

Synthesis of New Chemical Entities

Oxazole derivatives, including Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This makes them valuable tools in the development of new drugs .

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4/h13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTYPYLZPDVSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine

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